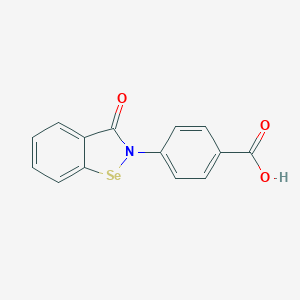

Carboxyebselen

Description

Properties

IUPAC Name |

4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPTYDLLXMPLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165469 | |

| Record name | Carboxyebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153871-75-1 | |

| Record name | Carboxyebselen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153871751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyebselen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Carboxyebselen's Mechanism of Action: An In-depth Technical Guide

Foreword: Navigating the Landscape of Ebselen and its Derivatives

In the realm of selenium-containing pharmacophores, ebselen stands as a seminal molecule, extensively studied for its multifaceted therapeutic potential. This guide delves into the core mechanism of action of carboxyebselen, a key derivative of ebselen. It is imperative to establish at the outset that the vast body of research centers on the parent compound, ebselen. This compound, distinguished by the addition of a carboxylic acid moiety, is logically inferred to share the fundamental mechanistic principles of ebselen, with the carboxyl group primarily influencing its physicochemical properties such as solubility and biodistribution. This document will, therefore, provide a comprehensive exploration of the well-elucidated mechanisms of ebselen as the foundational framework for understanding this compound, while also postulating the specific implications of its carboxyl functional group.

The Central Paradigm: Glutathione Peroxidase Mimicry and Antioxidant Efficacy

The cornerstone of this compound's (and ebselen's) mechanism of action is its remarkable ability to mimic the function of the endogenous antioxidant enzyme, glutathione peroxidase (GPx)[1][2][3]. This catalytic activity is pivotal to its capacity to mitigate cellular damage induced by reactive oxygen species (ROS).

The catalytic cycle involves the reduction of hydroperoxides (ROOH) at the expense of a thiol, typically glutathione (GSH)[1]. The selenium atom in the isoselenazolone ring is the reactive center. It reacts with a thiol to form a selenenyl sulfide intermediate. This intermediate then reacts with a second thiol molecule to regenerate the active compound and produce the oxidized thiol (disulfide). This process effectively detoxifies harmful peroxides, such as hydrogen peroxide and lipid hydroperoxides[1].

A simplified representation of this catalytic cycle is depicted below:

Caption: Simplified Catalytic Cycle of this compound as a GPx Mimic.

The efficiency of this process is influenced by the nature of the thiol co-substrate[4][5]. While exhibiting high activity with glutathione, the catalytic efficiency can be lower with certain aromatic thiols due to competing thiol exchange reactions[5].

Experimental Protocol: Assessing Glutathione Peroxidase-like Activity

A common method to quantify the GPx-like activity of ebselen and its analogues is a coupled enzyme assay.

Objective: To determine the rate of NADPH oxidation as an indirect measure of glutathione reductase activity, which is coupled to the reduction of oxidized glutathione (GSSG) formed by the test compound.

Materials:

-

Test compound (e.g., this compound)

-

Glutathione (GSH)

-

Glutathione reductase

-

NADPH

-

Hydrogen peroxide (H₂O₂) or another suitable peroxide substrate (e.g., tert-butyl hydroperoxide)

-

Phosphate buffer (pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

-

Add the test compound to the reaction mixture.

-

Initiate the reaction by adding the peroxide substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of NADPH consumption is proportional to the GPx-like activity of the test compound.

Covalent Modification of Cysteine Residues: A Gateway to Broad-Spectrum Inhibition

A defining characteristic of this compound's mechanism is the electrophilic nature of its selenium atom, which readily reacts with nucleophilic thiol groups of cysteine residues in proteins[6][7]. This covalent modification, forming a selenylsulfide bond, is the basis for its inhibitory action against a wide range of enzymes.

This reactivity is particularly significant in the context of viral proteases. For instance, ebselen has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro)[8][9][10][11][12][13]. The inhibition is achieved through the covalent binding of the ebselen moiety to a critical cysteine residue in the enzyme's active site, thereby blocking its catalytic function and inhibiting viral replication[9][11][13].

Caption: Covalent Modification of a Target Enzyme by this compound.

It is important to note that this reactivity is not entirely specific, and ebselen has been shown to interact with various other proteins containing accessible cysteine residues[6]. This lack of absolute specificity contributes to its diverse pharmacological profile.

Anti-inflammatory and Neuroprotective Mechanisms

The anti-inflammatory properties of this compound are a direct consequence of its antioxidant and enzyme-inhibitory activities[7][14]. By reducing oxidative stress and inhibiting pro-inflammatory enzymes, it can modulate inflammatory signaling pathways.

One key target in the inflammatory cascade is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain[15][16][17][18]. While direct inhibition of mPGES-1 by this compound is a plausible mechanism, the broader anti-inflammatory effects are also attributed to the inhibition of other enzymes like lipoxygenases and cyclooxygenases, albeit to a lesser extent[19].

The neuroprotective effects of ebselen derivatives have also been documented[20][21]. These effects are linked to the suppression of neuroinflammation and the protection of neuronal cells from oxidative damage[20].

Signaling Pathway: Inhibition of the Prostaglandin E2 Synthesis Pathway

Caption: this compound's potential inhibition of the mPGES-1 enzyme in the PGE2 synthesis pathway.

The Role of the Carboxyl Group: A Hypothesis

While the core mechanism of this compound is predicated on the chemistry of the benzisoselenazolone scaffold, the presence of the carboxyl group is expected to introduce several important modifications to its pharmacological profile:

-

Increased Aqueous Solubility: The primary and most evident effect of the carboxyl group is an increase in water solubility compared to the more lipophilic ebselen. This could have significant implications for its formulation, administration routes, and pharmacokinetics.

-

Altered Pharmacokinetics: The change in polarity may affect its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, it might exhibit different patterns of tissue distribution and a varied metabolic fate.

-

Potential for Novel Interactions: The negatively charged carboxylate group at physiological pH could engage in ionic interactions with positively charged residues on target proteins or biological membranes, potentially influencing its binding affinity and specificity.

Further research is required to experimentally validate these hypotheses and fully delineate the unique pharmacological profile of this compound.

Summary of Key Mechanistic Features

| Feature | Description | Key Molecular Targets |

| GPx Mimicry | Catalytic reduction of hydroperoxides in the presence of thiols. | Reactive Oxygen Species (H₂O₂, Lipid Peroxides) |

| Covalent Inhibition | Forms a selenylsulfide bond with cysteine residues. | SARS-CoV-2 Mpro & PLpro, other cysteine-containing enzymes |

| Anti-inflammatory | Reduces oxidative stress and inhibits pro-inflammatory enzymes. | mPGES-1, Lipoxygenases, Cyclooxygenases |

| Neuroprotection | Attenuates neuroinflammation and oxidative damage in neuronal cells. | Multiple targets within neuroinflammatory pathways |

Conclusion and Future Directions

This compound is a promising therapeutic agent that leverages the well-established antioxidant and enzyme-inhibitory mechanisms of its parent compound, ebselen. Its primary modes of action—glutathione peroxidase mimicry and covalent modification of cysteine residues—provide a robust foundation for its anti-inflammatory, antiviral, and neuroprotective effects. The introduction of a carboxyl group likely enhances its pharmaceutical properties, particularly solubility, though further dedicated studies are essential to fully characterize its distinct pharmacological profile. Future research should focus on direct comparative studies between ebselen and this compound to quantify the impact of the carboxyl group on efficacy, specificity, and pharmacokinetics. Such investigations will be crucial for the rational design of next-generation organoselenium-based therapeutics.

References

-

Insights into the complexity of SARS-CoV-2 Mpro inhibition: Ebselen and its derivatives impair dimerisation of the enzyme. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Sies, H. (1993). Ebselen, a selenoorganic compound as glutathione peroxidase mimic. Free Radical Biology and Medicine, 14(3), 313-323. Retrieved January 14, 2026, from [Link]

-

Müller, A., Cadenas, E., Graf, P., & Sies, H. (1984). A novel biologically active seleno-organic compound--I. Glutathione peroxidase-like activity in vitro and antioxidant capacity of PZ 51 (Ebselen). Biochemical Pharmacology, 33(20), 3235-3239. Retrieved January 14, 2026, from [Link]

-

Goins, C. M., Thanna, S., & Sucheck, S. J. (2020). Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration. ACS Chemical Neuroscience, 11(19), 3008-3016. Retrieved January 14, 2026, from [Link]

-

Rastogi, N., & De, A. (2021). Mechanistic Insight into SARS-CoV-2 Mpro Inhibition by Organoselenides: The Ebselen Case Study. International Journal of Molecular Sciences, 22(14), 7383. Retrieved January 14, 2026, from [Link]

-

Amporndanai, K., Meng, X., Shang, W., Jin, Z., Rogers, M., Zhao, Y., Rao, Z., Liu, Z. J., & Meng, J. (2021). Inhibition mechanism of SARS-CoV-2 main protease by ebselen and its derivatives. Nature Communications, 12(1), 3073. Retrieved January 14, 2026, from [Link]

-

Jamroz, M., Gorska-Ponikowska, M., & Kuban-Jankowska, A. (2022). New Chiral Ebselen Analogues with Antioxidant and Cytotoxic Potential. International Journal of Molecular Sciences, 23(19), 11953. Retrieved January 14, 2026, from [Link]

-

(n.d.). Covalent inhibitors for the SARS-CoV-2 main protease. American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Francioso, A., d'Erme, M., & Mosca, L. (2021). Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation. Molecules, 26(14), 4230. Retrieved January 14, 2026, from [Link]

-

Lee, S. R., Kim, J. H., & Lee, Y. S. (2003). Synthesis and biological evaluation of ebselen and its acyclic derivatives. Chemical & Pharmaceutical Bulletin, 51(12), 1413-1416. Retrieved January 14, 2026, from [Link]

-

Pavan, C., & Sturlese, M. (2021). The Se-S Bond Formation in the Covalent Inhibition Mechanism of SARS-CoV-2 Main Protease by Ebselen-like Inhibitors: A Computational Study. International Journal of Molecular Sciences, 22(18), 9792. Retrieved January 14, 2026, from [Link]

-

Goins, C. M., Thanna, S., & Sucheck, S. J. (2020). Neuroprotective and Anti-neuroinflammatory Properties of Ebselen Derivatives and Their Potential to Inhibit Neurodegeneration. ACS Chemical Neuroscience, 11(19), 3008-3016. Retrieved January 14, 2026, from [Link]

-

Azim, A., & Singh, N. (2015). Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways. Future Medicinal Chemistry, 7(12), 1547-1559. Retrieved January 14, 2026, from [Link]

-

Mugesh, G., Panda, A., & Singh, H. B. (2001). Synthesis, characterization, and antioxidant activity of some ebselen analogues. Chemistry, 7(22), 4919-4928. Retrieved January 14, 2026, from [Link]

-

Ozen, G., Gungor, T., Uysal, M., & Barlas, N. (2019). Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. British Journal of Pharmacology, 176(24), 4647-4660. Retrieved January 14, 2026, from [Link]

-

(2012). Synthesis, characterization, and antioxidant activity of some Ebselen analogues. Dalton Transactions, 41(12), 3466-3477. Retrieved January 14, 2026, from [Link]

-

Ci, X., & Li, H. (2017). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ACS Omega, 2(10), 6849-6857. Retrieved January 14, 2026, from [Link]

-

Mugesh, G., & Singh, H. B. (2005). Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions. Journal of the American Chemical Society, 127(31), 10964-10972. Retrieved January 14, 2026, from [Link]

-

(2025). Mechanisms of Ebselen as a Therapeutic and Its Pharmacology Applications. Future Medicinal Chemistry. Retrieved January 14, 2026, from [Link]

-

Rossi, A., Sbrana, S., & Cuzzocrea, S. (2003). Anti-inflammatory properties of ebselen in a model of sephadex-induced lung inflammation. European Journal of Pharmacology, 473(1), 103-109. Retrieved January 14, 2026, from [Link]

-

Cotgreave, I. A., & Moldeus, P. (1987). Studies on the anti-inflammatory activity of ebselen. Ebselen interferes with granulocyte oxidative burst by dual inhibition of NADPH oxidase and protein kinase C? Biochemical Pharmacology, 36(20), 3499-3504. Retrieved January 14, 2026, from [Link]

-

(n.d.). Ebselen. PubChem. Retrieved January 14, 2026, from [Link]

-

Singh, S., & Kumar, V. (2022). Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2. Current Organic Synthesis, 19(6), 614-625. Retrieved January 14, 2026, from [Link]

-

Liu, G., & Li, H. (2023). Analgesic effects of a highly selective mPGES-1 inhibitor. Scientific Reports, 13(1), 3195. Retrieved January 14, 2026, from [Link]

-

Rotondo, J. C., & Di, D. (2012). Identification and development of mPGES-1 inhibitors: where we are at? Future Oncology, 8(12), 1617-1632. Retrieved January 14, 2026, from [Link]

-

(n.d.). Organoselenium compounds. Synthesis, application, and biological activity. SpringerLink. Retrieved January 14, 2026, from [Link]

-

Wang, Y., & Li, H. (2022). Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. ACS Chemical Neuroscience, 13(12), 1827-1839. Retrieved January 14, 2026, from [Link]

-

Wang, Y., & Zhang, Y. (2025). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. Drug Development Research, 86(5), e70127. Retrieved January 14, 2026, from [Link]

Sources

- 1. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel biologically active seleno-organic compound--I. Glutathione peroxidase-like activity in vitro and antioxidant capacity of PZ 51 (Ebselen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and antioxidant activity of some ebselen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the anti-inflammatory activity of ebselen. Ebselen interferes with granulocyte oxidative burst by dual inhibition of NADPH oxidase and protein kinase C? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into the complexity of SARS-CoV-2 Mpro inhibition: Ebselen and its derivatives impair dimerisation of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unipd.it [research.unipd.it]

- 10. scienceopen.com [scienceopen.com]

- 11. Covalent inhibitors for the SARS-CoV-2 main protease - American Chemical Society [acs.digitellinc.com]

- 12. The Se-S Bond Formation in the Covalent Inhibition Mechanism of SARS-CoV-2 Main Protease by Ebselen-like Inhibitors: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ebselen: A Review on its Synthesis, Derivatives, Anticancer Efficacy and Utility in Combating SARS-COV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory properties of ebselen in a model of sephadex-induced lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analgesic effects of a highly selective mPGES-1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ebselen | C13H9NOSe | CID 3194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective and Anti-neuroinflammatory Properties of Ebselen Derivatives and Their Potential to Inhibit Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxyebselen as a Glutathione Peroxidase Mimic: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of carboxyebselen, a synthetic organoselenium compound, and its function as a mimic of the vital antioxidant enzyme, glutathione peroxidase (GPx). We delve into the core principles of GPx-mimetic activity, the specific mechanistic attributes of this compound, detailed experimental protocols for its synthesis and evaluation, and its emerging therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of redox biology, medicinal chemistry, and pharmacology.

Introduction: The Significance of Glutathione Peroxidase and the Rise of Synthetic Mimics

Cellular life exists in a delicate balance between oxidative and reductive processes. Reactive oxygen species (ROS), byproducts of normal metabolic activity, can inflict significant damage to lipids, proteins, and nucleic acids if left unchecked. Nature's primary defense against this oxidative stress includes a family of selenoenzymes known as glutathione peroxidases (GPx). These enzymes catalyze the reduction of harmful hydroperoxides (like hydrogen peroxide, H₂O₂) and organic hydroperoxides to non-toxic alcohols, utilizing the reducing power of glutathione (GSH).[1] The catalytic activity of GPx is central to maintaining cellular redox homeostasis and protecting against a myriad of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.

The therapeutic potential of augmenting GPx activity has led to the development of synthetic compounds that mimic its function.[1] Among these, organoselenium compounds have shown considerable promise. Ebselen, a well-studied benzisoselenazolone derivative, has been a cornerstone of this research, demonstrating the ability to catalytically reduce peroxides in a manner analogous to the native enzyme.[1] This guide focuses on a specific derivative of ebselen, This compound (2-(4-carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one), exploring its unique characteristics and potential as a GPx mimic. The introduction of a carboxyl group onto the phenyl ring of the ebselen scaffold presents opportunities for altered solubility, bioavailability, and novel therapeutic applications.

The Mechanistic Underpinnings of this compound's Catalytic Activity

The GPx-like activity of ebselen and its analogues, including this compound, is centered on the redox chemistry of the selenium atom within the isoselenazolone ring. The catalytic cycle, in the context of peroxide reduction, is generally understood to proceed through a series of oxidation and reduction steps involving the selenium center and a thiol co-substrate, typically glutathione.

The Catalytic Cycle: A Step-by-Step Illustration

The generally accepted catalytic cycle for ebselen-like compounds in peroxide reduction is as follows:

-

Oxidation of the Selenide: The catalytic cycle begins with the reaction of the selenium atom in this compound with a hydroperoxide (ROOH). This results in the oxidation of the selenium to a selenenic acid intermediate, with the concomitant reduction of the peroxide to an alcohol.

-

Formation of a Selenenyl Sulfide Adduct: The selenenic acid intermediate is highly reactive and readily condenses with a molecule of glutathione (GSH) to form a selenenyl sulfide adduct (this compound-Se-SG) and a molecule of water.

-

Reduction and Regeneration: A second molecule of glutathione attacks the sulfur atom of the selenenyl sulfide, leading to the formation of glutathione disulfide (GSSG) and the regeneration of the active selenol form of this compound. This selenol can then readily cyclize back to the original this compound structure, ready for another catalytic cycle.

Figure 1: Proposed catalytic cycle of this compound as a GPx mimic.

Beyond Peroxides: Catalytic Decomposition of S-Nitrosothiols

Recent research has unveiled another facet of this compound's catalytic prowess: the decomposition of S-nitrosothiols (RSNOs) to generate nitric oxide (NO).[2] This activity is particularly relevant for therapeutic applications, as NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. In this context, this compound catalyzes the reduction of RSNOs in the presence of a reducing agent, such as glutathione. This novel catalytic activity expands the therapeutic potential of this compound beyond simple antioxidant effects.[2]

Synthesis and Characterization of this compound

The synthesis of this compound follows established protocols for the preparation of ebselen and its analogues. A common synthetic route involves the reaction of 2-aminobenzoic acid with N-(4-carboxyphenyl)benzamide, followed by cyclization with selenium dioxide.

A notable application-focused synthesis involves the immobilization of this compound onto a polymer backbone, such as polyethyleneimine (PEI), to create functional biomaterials.[2]

Example Protocol: Synthesis of this compound-Immobilized Polyethyleneimine (e-PEI)

This protocol describes the covalent attachment of this compound to a polyethyleneimine backbone, a crucial step for creating bioactive coatings.[2]

Materials:

-

This compound

-

Polyethyleneimine (PEI)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Dialysis tubing (MWCO 3500 Da)

Procedure:

-

Dissolve this compound in DMF.

-

Add EDC and NHS to the this compound solution to activate the carboxyl group. Stir at room temperature for 1 hour.

-

In a separate flask, dissolve PEI in DMF.

-

Slowly add the activated this compound solution to the PEI solution.

-

Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

The resulting solution is then dialyzed against deionized water for 48 hours to remove unreacted reagents and byproducts.

-

The purified e-PEI solution is lyophilized to obtain the final product as a solid.

Characterization:

The successful synthesis of e-PEI can be confirmed by various analytical techniques, including:

-

UV-Vis Spectroscopy: To confirm the presence of the ebselen moiety, which exhibits characteristic absorption bands.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the formation of amide bonds between this compound and PEI.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

Experimental Evaluation of GPx-like Activity

The assessment of the GPx-like activity of this compound is critical to understanding its efficacy as an enzyme mimic. Several established assays can be employed for this purpose.

The Coupled Reductase Assay

This is a widely used spectrophotometric method for determining GPx activity. The principle of the assay is based on the regeneration of GSH from GSSG by glutathione reductase (GR), a process that consumes NADPH. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.

Experimental Workflow:

Figure 2: Workflow for the coupled reductase assay to determine GPx-like activity.

Step-by-Step Protocol:

-

Prepare the reaction mixture: In a quartz cuvette, combine phosphate buffer (pH 7.4), EDTA, glutathione reductase, NADPH, and GSH.

-

Add the catalyst: Introduce a known concentration of this compound to the reaction mixture.

-

Initiate the reaction: Start the reaction by adding the peroxide substrate (e.g., H₂O₂ or cumene hydroperoxide).

-

Monitor the reaction: Immediately begin recording the absorbance at 340 nm at regular intervals using a spectrophotometer.

-

Calculate the activity: The rate of decrease in absorbance is directly proportional to the GPx-like activity of this compound.

Quantitative Data and Comparative Analysis

| Compound | Catalytic Activity (Relative to Control) |

| SeDPA | High |

| This compound | Moderate |

| Ebselen | Low |

Table 1: Comparative catalytic activity of different organoselenium species in the decomposition of S-nitrosoglutathione (GSNO). Data adapted from[2].

These findings suggest that while this compound is a competent catalyst for NO generation, other aliphatic selenolates may exhibit higher activity in this specific reaction.[2] Further research is warranted to directly compare the kinetic parameters (Vmax, Km) of this compound with ebselen and native GPx for peroxide reduction.

Therapeutic Applications and Future Directions

The unique properties of this compound, particularly its ability to be functionalized and immobilized, open up a range of therapeutic possibilities.

Antithrombotic and Antimicrobial Coatings

A significant application of this compound is in the development of bioactive coatings for medical devices.[2] Layer-by-layer films containing this compound have been shown to catalytically generate nitric oxide from endogenous S-nitrosothiols. This localized NO release can prevent platelet adhesion and activation, thereby imparting antithrombotic properties to the surface of blood-contacting devices like catheters and stents.[2]

Furthermore, these this compound-containing coatings have demonstrated antimicrobial activity, likely through the generation of superoxide radicals from oxygen.[2] This dual functionality makes this compound a promising candidate for creating medical devices that are resistant to both thrombosis and infection.

Challenges and Future Perspectives

While the development of selenium-based drugs holds great promise, several challenges remain. These include optimizing bioavailability, minimizing off-target effects, and fully understanding the long-term metabolic fate of these compounds. The dual role of selenium compounds as both antioxidants and, under certain conditions, pro-oxidants requires careful consideration in drug design and dosage.[3]

Future research on this compound should focus on:

-

Comprehensive Kinetic Analysis: A detailed investigation of its GPx-like activity with various peroxide and thiol substrates to establish a complete kinetic profile.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound-based therapies in relevant animal models of diseases associated with oxidative stress.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of further derivatives to optimize catalytic activity and therapeutic efficacy.

Conclusion

This compound represents a promising evolution in the field of glutathione peroxidase mimics. Its unique chemical structure allows for versatile functionalization, leading to novel therapeutic applications such as antithrombotic and antimicrobial coatings. While further research is needed to fully elucidate its kinetic properties and in vivo behavior, the existing evidence strongly supports its potential as a valuable tool in the fight against diseases rooted in oxidative stress. The continued exploration of this compound and related organoselenium compounds will undoubtedly pave the way for new and innovative therapeutic strategies.

References

-

Yang, J., et al. (2013). Carboxyl-Ebselen-Based Layer-by-Layer Films as Potential Antithrombotic and Antimicrobial Coatings. ACS Applied Materials & Interfaces, 5(15), 7387-7396. [Link]

-

Sies, H. (1993). Ebselen, a selenoorganic compound as glutathione peroxidase mimic. Free Radical Biology and Medicine, 14(3), 313-323. [Link]

-

Chaudière, J., et al. (1992). Antioxidant effect of Ebselen (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity. Biochemical Pharmacology, 44(7), 1313-1318. [Link]

-

Mugesh, G., et al. (2001). Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study. Journal of the American Chemical Society, 123(35), 839-850. [Link]

-

Azad, G. K., & Tomar, R. S. (2014). Ebselen, a promising antioxidant drug: mechanisms of action and targets of biological pathways. Molecular Biology Reports, 41(8), 4865-4879. [Link]

-

Parnham, M. J., & Sies, H. (2020). Potential therapeutic use of ebselen for COVID-19 and other respiratory viral infections. Free Radical Biology and Medicine, 156, 119-123. [Link]

-

Santi, C., et al. (2022). Ebselen and Analogues: Pharmacological Properties and Synthetic Strategies for Their Preparation. Molecules, 27(13), 4230. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Frost, M. C., & Meyerhoff, M. E. (2005). Catalytic generation of nitric oxide from S-nitrosothiols using immobilized organoselenium species. Journal of the American Chemical Society, 127(31), 10917-10924. [Link]

-

Yang, J., et al. (2008). Generic Nitric Oxide (NO) Generating Surface by Immobilizing Organoselenium Species via Layer-by-Layer Assembly. Langmuir, 24(17), 9575-9581. [Link]

-

Vinceti, M., et al. (2018). Strategies for the development of selenium-based anticancer drugs. Journal of Trace Elements in Medicine and Biology, 50, 626-633. [Link]

Sources

A Technical Guide to the Antioxidant Properties of Carboxyebselen Derivatives

Foreword

In the landscape of drug development and cellular biology, the battle against oxidative stress is a paramount challenge. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2] This has spurred intensive research into novel antioxidant agents. Among the most promising candidates are organoselenium compounds, inspired by the native selenoenzyme glutathione peroxidase (GPx).[3][4] Ebselen, a foundational organoselenium compound, has paved the way for the development of numerous derivatives with enhanced efficacy and tailored properties.[5][6] This guide provides a deep technical dive into the antioxidant properties of carboxyebselen derivatives, exploring their mechanisms of action, methodologies for their evaluation, and their interaction with cellular signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking to leverage these potent compounds in their work.

The Mechanistic Core: How this compound Derivatives Combat Oxidative Stress

The antioxidant prowess of this compound derivatives stems from their multifaceted mechanisms of action. Unlike simple radical scavengers, these compounds engage in sophisticated catalytic cycles and modulate the cell's own defense systems.

Glutathione Peroxidase (GPx) Mimicry: The Catalytic Engine

The primary and most celebrated mechanism is their ability to mimic the function of the selenoenzyme Glutathione Peroxidase (GPx).[3][6] GPx is a cornerstone of cellular antioxidant defense, detoxifying harmful hydroperoxides (like hydrogen peroxide, H₂O₂) by reducing them to harmless alcohols, using glutathione (GSH) as the reducing substrate.[2][7] this compound derivatives replicate this catalytic cycle with high efficiency.

The process can be dissected into two principal steps:

-

Oxidation: The selenium atom in the this compound derivative nucleophilically attacks the hydroperoxide (ROOH), leading to its reduction. The selenium is oxidized in the process, forming a selenenic acid intermediate.

-

Regeneration: This intermediate rapidly reacts with two molecules of a thiol cofactor, typically glutathione (GSH). The first GSH molecule forms a selenenyl sulfide adduct. A second GSH molecule then attacks the sulfur atom of this adduct, regenerating the active this compound derivative and producing oxidized glutathione (GSSG).[8][9]

This catalytic turnover is crucial; a single molecule of a this compound derivative can neutralize thousands of peroxide molecules, making them exceptionally potent compared to stoichiometric antioxidants. The choice of thiol co-substrate can dramatically influence the reaction kinetics, with GSH generally being the most physiologically relevant and efficient partner.[10]

Caption: Catalytic cycle of GPx mimicry by this compound derivatives.

Direct Radical Scavenging

Beyond their enzymatic mimicry, this compound derivatives can directly quench a variety of reactive oxygen species (ROS).[6][11] This is a secondary but important mechanism that contributes to their overall protective effect. They can neutralize superoxide anions, hydroxyl radicals, and peroxyl radicals, thereby terminating radical chain reactions that would otherwise lead to widespread cellular damage, particularly lipid peroxidation in membranes.[1][12][13] The selenium moiety's ability to donate a hydrogen atom is key to this scavenging activity.[14]

Modulation of Cellular Signaling Pathways

Sophisticated antioxidant agents do more than simply neutralize existing threats; they enhance the cell's intrinsic defense capabilities. This compound derivatives have been shown to modulate key signaling pathways involved in the oxidative stress response.

-

The Keap1-Nrf2 Pathway: This is a master regulatory pathway for antioxidant gene expression.[15] Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1. Oxidative stress, or the presence of Nrf2 activators like this compound derivatives, can induce a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a host of protective genes, including those for GPx, thioredoxin reductase, and other detoxifying enzymes.[15]

-

Inhibition of Pro-inflammatory Pathways: Oxidative stress and inflammation are deeply intertwined.[1] ROS can activate pro-inflammatory signaling cascades like the NF-κB pathway.[15] Certain organoselenium compounds have demonstrated the ability to inhibit NF-κB activation, thereby reducing the expression of inflammatory cytokines and mitigating the inflammatory response that often exacerbates oxidative damage.[15] Furthermore, ebselen has been shown to attenuate apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) and activator protein-1 (AP-1) signaling pathway, a key cascade in stress-induced cell death.[16]

Caption: Modulation of the Keap1-Nrf2 antioxidant response pathway.

Quantitative Assessment of Antioxidant Activity: Protocols and Methodologies

To substantiate the antioxidant claims of any compound, rigorous and reproducible quantitative assays are essential. The following section details the core in vitro methodologies used to characterize this compound derivatives.

Radical Scavenging Assays

These assays provide a rapid and reliable measure of a compound's ability to directly scavenge synthetic radicals. The results are typically expressed as an IC₅₀ value—the concentration of the compound required to scavenge 50% of the radicals.

-

Principle: The DPPH radical is a stable free radical with a deep purple color, exhibiting a strong absorbance maximum around 517 nm.[17] When reduced by an antioxidant, it loses its color, and the resulting decolorization is proportional to the scavenging activity.[18]

-

Causality Behind Choices: This assay is chosen for its simplicity, speed, and the stability of the DPPH radical.[17] Methanol is the typical solvent as it readily dissolves both the DPPH radical and a wide range of antioxidant compounds. A 30-minute incubation is a standard timeframe that allows for the reaction to approach completion for many compounds.[19]

Experimental Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or methanol) and create a series of dilutions.

-

Assay Procedure: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the 0.1 mM DPPH solution.[18] For the control, use 50 µL of the solvent instead of the sample.

-

Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Plot the % scavenging against the sample concentration to determine the IC₅₀ value.

Caption: Standard workflow for the DPPH radical scavenging assay.

-

Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[18] The resulting radical has a characteristic blue-green color with an absorbance maximum at 734 nm. Antioxidants reduce the ABTS•+, causing a loss of color.[20]

-

Causality Behind Choices: The ABTS assay is often used alongside the DPPH assay because it has several advantages. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[21] Its reaction kinetics are often faster than DPPH, and it is less susceptible to steric hindrance from the antioxidant molecule.[20] The pre-incubation of ABTS with potassium persulfate for 12-16 hours ensures the complete formation of the radical cation.[18]

Experimental Protocol:

-

Radical Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the this compound derivative and create a series of dilutions.

-

Assay Procedure: Add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.

Caption: Standard workflow for the ABTS radical scavenging assay.

GPx-Like Activity Assay (Coupled-Reductase Method)

-

Principle: This assay quantifies the GPx mimicry of the test compound by coupling the reaction to glutathione reductase (GR). The this compound derivative catalyzes the reduction of a hydroperoxide (e.g., H₂O₂) by GSH, producing GSSG. The GR then immediately reduces the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the GPx-like activity of the compound.[22][23]

-

Causality Behind Choices: This is the gold-standard method for determining GPx-like activity. It creates a regenerative system that allows for the continuous measurement of the initial reaction rate, providing robust kinetic data.[23] Using H₂O₂ as the substrate is common and physiologically relevant. The concentration of each component is optimized to ensure that the rate-limiting step is the catalytic activity of the test compound, not the availability of substrates or the activity of the coupling enzyme (GR).

Experimental Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer with 1 mM EDTA, pH 7.4). Prepare stock solutions of GSH, NADPH, glutathione reductase (GR), H₂O₂, and the this compound derivative.

-

Assay Mixture: In a UV-transparent cuvette or 96-well plate, prepare a final reaction mixture containing:

-

50 mM Potassium Phosphate Buffer

-

1 mM EDTA

-

1 mM GSH

-

0.2 mM NADPH

-

1 unit/mL Glutathione Reductase

-

The desired concentration of the this compound derivative.

-

-

Baseline Measurement: Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) and monitor the absorbance at 340 nm for 2-3 minutes to establish a stable baseline.

-

Initiation: Initiate the reaction by adding a small volume of H₂O₂ (e.g., to a final concentration of 0.25 mM).

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

-

Calculation: Determine the initial reaction rate (v₀) from the linear portion of the kinetic curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). Compare the rate to a control reaction without the test compound.

Caption: Workflow for the coupled-reductase GPx-like activity assay.

Data Presentation: Comparative Efficacy

The true value of a derivative is often understood by comparing its activity to a standard compound, such as ebselen. The data below, compiled from literature, illustrates the range of activities that can be achieved through structural modification.

Table 1: Relative GPx-Like Activity of Ebselen Analogues Activity measured via an NMR-based assay using benzyl thiol and H₂O₂.

| Compound | Relative Activity (Ebselen = 1.0) | Reference |

| Ebselen | 1.0 | [5] |

| 2-Hydroxymethylene Derivative | ~1.5 (accelerated under basic conditions) | [5] |

| Tricoordinate Selenium Pincer Anion | 130 | [5] |

| Various Analogues | 0.12 - 12.0 | [5] |

Table 2: Example Radical Scavenging Activity of Organoselenium Compounds IC₅₀ values represent the concentration required to scavenge 50% of the radicals.

| Compound | DPPH Scavenging (IC₅₀ µM) | ABTS Scavenging (IC₅₀ µM) | Reference |

| Selenide-based azo compound 101 | ~24 | ~32 | [15] |

| Selenide-based azo compound 104 | ~18 | ~25 | [15] |

Conclusion and Future Perspectives

This compound derivatives represent a highly sophisticated class of antioxidant compounds. Their primary strength lies in their catalytic GPx-like activity, which allows them to neutralize a vast number of peroxide molecules, a mechanism far more efficient than that of stoichiometric radical scavengers.[3][6] This is complemented by their ability to directly quench free radicals and, perhaps most importantly for therapeutic applications, to upregulate the cell's own endogenous antioxidant defenses via the Nrf2 pathway.[15] The methodologies detailed herein—DPPH, ABTS, and the coupled-reductase assay—form the foundational toolkit for characterizing the antioxidant potential of these and other novel compounds.

The future of this field lies in the rational design of new derivatives. By modifying the core structure, it is possible to fine-tune properties such as catalytic efficiency, substrate specificity, and cellular uptake. As demonstrated by the discovery of analogues with over 100 times the activity of ebselen, the potential for improvement is immense.[5] The continued exploration of these compounds holds significant promise for the development of next-generation therapeutics to combat the wide array of pathologies rooted in oxidative stress.

References

-

Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. PubMed Central. [Link]

-

Synthesis, characterization, and antioxidant activity of some ebselen analogues. PubMed. [Link]

-

Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research. [Link]

-

Synthesis, antioxidant and structural properties of modified ebselen derivatives and conjugates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Ebselen, a selenoorganic compound as glutathione peroxidase mimic. PubMed. [Link]

-

Antioxidant-Prooxidant Properties of a New Organoselenium Compound Library. MDPI. [Link]

-

Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. PubMed. [Link]

-

A Novel Antioxidant Mechanism of Ebselen Involving Ebselen Diselenide, a Substrate of Mammalian Thioredoxin and Thioredoxin Reductase. PubMed. [Link]

-

Synthesis and Antioxidant Properties of Organoselenium Compounds | Request PDF. ResearchGate. [Link]

-

Synthesis of New Chiral β-Carbonyl Selenides with Antioxidant and Anticancer Activity Evaluation—Part I. PMC - NIH. [Link]

-

Organoselenium Compounds Derived from Natural Metabolites. PMC - NIH. [Link]

-

Aminic Organoselenium Compounds: Promising Antioxidant Agents. PMC. [Link]

-

Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration. PubMed Central. [Link]

-

Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions. PubMed. [Link]

-

Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen. MDPI. [Link]

-

Antioxidant activity of ebselen and related selenoorganic compounds in microsomal lipid peroxidation. PubMed. [Link]

-

Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. CSCD. [Link]

-

Antioxidant effect of Ebselen (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity. PubMed. [Link]

-

Ebselen: a glutathione peroxidase mimic. PubMed. [Link]

-

Ebselen by modulating oxidative stress improves hypoxia-induced macroglial Müller cell and vascular injury in the retina. PubMed. [Link]

-

The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC - NIH. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment. NIH. [Link]

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH. [Link]

-

The Role of Chalcogen in the ROS Scavenging Mechanism of Model Phenyl Compounds. MDPI. [Link]

-

Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells. PubMed Central. [Link]

-

Ebselen does not improve oxidative stress and vascular function in patients with diabetes: a randomized, crossover trial. PubMed. [Link]

-

Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target. PMC - NIH. [Link]

-

Reactive oxygen species (ROS) and response of antioxidants as ROS-scavengers. ResearchGate. [Link]

-

Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy. PMC - PubMed Central. [Link]

-

Compartment-specific Control of Reactive Oxygen Species Scavenging by Antioxidant Pathway Enzymes. PMC - NIH. [Link]

-

Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. MDPI. [Link]

Sources

- 1. Neuroprotective and anti-neuroinflammatory properties of ebselen derivatives and their potential to inhibit neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, antioxidant and structural properties of modified ebselen derivatives and conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. | Semantic Scholar [semanticscholar.org]

- 8. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization, and antioxidant activity of some ebselen analogues [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant effect of Ebselen (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant activity of ebselen and related selenoorganic compounds in microsomal lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Chalcogen in the ROS Scavenging Mechanism of Model Phenyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun N-terminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spkx.net.cn [spkx.net.cn]

- 20. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Organoselenium Compounds Derived from Natural Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aminic Organoselenium Compounds: Promising Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

Carboxyebselen: A Multifaceted Modulator of Cellular Redox Signaling for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Date: January 14, 2026

Abstract

Cellular redox signaling, a complex network of communication orchestrated by reactive oxygen species (ROS) and antioxidant defense systems, is fundamental to cellular homeostasis, and its dysregulation is a hallmark of numerous pathologies. Organoselenium compounds have emerged as promising therapeutic agents due to their ability to modulate these intricate signaling pathways. This technical guide provides a comprehensive overview of carboxyebselen, a derivative of the well-studied organoselenium compound ebselen, and its role in cellular redox signaling. While direct research on this compound is still emerging, this guide synthesizes the extensive knowledge of ebselen and other organoselenium compounds to provide a scientifically grounded framework for understanding the potential of this compound. We delve into its chemical properties, proposed mechanisms of action as a glutathione peroxidase (GPx) mimic and a modulator of the Keap1-Nrf2 pathway, and its potential therapeutic applications. This guide also includes detailed experimental protocols and data presentation formats to facilitate further research and development in this exciting field.

Introduction: The Crucial Role of Redox Signaling in Health and Disease

Cellular life is a delicate balance between oxidative and reductive processes. Reactive oxygen species (ROS), once considered merely as toxic byproducts of metabolism, are now recognized as critical signaling molecules involved in a myriad of physiological processes, including cell growth, differentiation, and immune responses.[1][2] This intricate network of communication is tightly regulated by a sophisticated antioxidant defense system, which includes enzymes like glutathione peroxidases (GPxs) and superoxide dismutases (SODs), as well as non-enzymatic antioxidants such as glutathione (GSH).[3]

An imbalance in this delicate equilibrium, leading to excessive ROS production or a compromised antioxidant defense, results in oxidative stress.[4] This pathological state is implicated in the onset and progression of a wide range of diseases, including cancer, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[4] Consequently, therapeutic strategies aimed at modulating cellular redox signaling hold immense promise for the treatment of these debilitating conditions.

Selenium, an essential trace element, plays a pivotal role in maintaining redox homeostasis primarily through its incorporation into selenoproteins, most notably the GPx family of enzymes.[5][6] These selenoenzymes are crucial for detoxifying harmful peroxides, thereby protecting cells from oxidative damage.[5][7] The therapeutic potential of selenium has spurred the development of synthetic organoselenium compounds that can mimic the activity of these vital enzymes.[8] Among these, ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[9][10]

This guide focuses on a promising derivative of ebselen, This compound (2-(4-carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one) . The introduction of a carboxyl group to the phenyl ring of ebselen is anticipated to modify its physicochemical properties, such as solubility and cellular uptake, potentially leading to altered biological activity and therapeutic efficacy. While direct experimental data on this compound remains limited, this document will extrapolate from the extensive research on ebselen and related compounds to provide a comprehensive technical overview for researchers and drug developers.

This compound: Chemical Properties and Synthesis

Chemical Structure and Properties

This compound is a derivative of the isoselenazolone scaffold, characterized by the presence of a selenium-nitrogen bond within a five-membered ring fused to a benzene ring. The key distinguishing feature of this compound is the carboxylic acid group attached to the para-position of the N-phenyl substituent.

| Property | Value | Source |

| IUPAC Name | 4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | PubChem |

| Molecular Formula | C14H9NO3Se | PubChem |

| Molecular Weight | 318.19 g/mol | PubChem |

| CAS Number | 153871-75-1 | PubChem |

The presence of the carboxyl group is expected to increase the polarity and aqueous solubility of this compound compared to its parent compound, ebselen. This modification could have significant implications for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of this compound and its Analogs

The synthesis of ebselen and its derivatives can be achieved through several established routes.[9] A common approach involves the reaction of 2-(chloroseleno)benzoyl chloride with the corresponding aniline derivative.[9] For this compound, this would involve the reaction with 4-aminobenzoic acid.

General Synthetic Scheme for Ebselen Analogs: A prevalent method for synthesizing the benzoisoselenazolone core involves the reaction of primary amines with 2-(chloroseleno)benzoyl chloride.[9] Another established route is the ortho-lithiation of benzanilides followed by an oxidative cyclization using cupric bromide (CuBr2).[9]

Hypothetical Synthesis of this compound: A plausible synthetic route for this compound would involve the reaction of 2-(chloroseleno)benzoyl chloride with 4-aminobenzoic acid. The reaction would proceed via nucleophilic attack of the amino group on the selenenyl chloride, followed by cyclization to form the isoselenazolone ring.

Sources

- 1. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells | MDPI [mdpi.com]

- 2. Redox signaling at the crossroads of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. | Semantic Scholar [semanticscholar.org]

- 7. Ebselen, a selenoorganic compound as glutathione peroxidase mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organoselenium compounds beyond antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ebselen [medbox.iiab.me]

- 10. Molecular actions of ebselen--an antiinflammatory antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Carboxyebselen chemical structure and reactivity

An In-Depth Technical Guide to Carboxyebselen: Chemical Structure and Reactivity

Abstract

This compound, a synthetic organoselenium compound, has emerged as a significant molecule in the field of antioxidant research and drug development. As a derivative of the well-studied ebselen, it possesses a remarkable ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx), a critical component of the cellular defense system against oxidative stress. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and multifaceted reactivity. We will explore its catalytic mechanism as a GPx mimic, its interactions with various reactive oxygen and nitrogen species (ROS/RNS), and its mode of action as an inhibitor of thiol-containing proteins. Furthermore, this document outlines key experimental protocols for evaluating its antioxidant efficacy, providing researchers and drug development professionals with a foundational understanding of this potent cytoprotective agent.

Chemical Structure and Physicochemical Properties

This compound, systematically named 2-(4-Carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one, is distinguished from its parent compound, ebselen, by the addition of a carboxyl group on the N-phenyl ring.[1] This modification enhances its solubility and potential for further chemical conjugation while retaining the core benzoisoselenazolone structure essential for its biological activity.[2] The selenium (Se) atom integrated into the five-membered ring is the cornerstone of its reactivity, enabling it to participate in redox cycling.[2]

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid | [1] |

| Molecular Formula | C₁₄H₉NO₃Se | [1] |

| Molecular Weight | 318.20 g/mol | [1] |

| CAS Number | 153871-75-1 | [1] |

| Synonyms | HOOC-Ebs, 2-(4-Carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one | [1] |

Synthesis of this compound and Derivatives

The synthesis of this compound generally follows established routes for creating the benzoisoselenazolone ring system, which are adaptable for various derivatives. A common and efficient method involves the Cu-catalyzed selenation and subsequent heterocyclization of o-halobenzamides.[2] While specific protocols for this compound are proprietary or detailed within patent literature, a generalized synthetic approach can be described:

-

Starting Materials: The synthesis would typically begin with a derivative of 2-halobenzamide and a selenium-containing reagent.

-

Coupling and Cyclization: A copper-catalyzed reaction facilitates the formation of a C-Se bond, followed by an intramolecular cyclization to form the core isoselenazolone ring structure. Modifications to the N-phenyl group, such as the introduction of the carboxyl moiety, are typically incorporated into the amine starting material before the cyclization step.

The development of novel ebselen analogues, including conjugates with molecules like cholesterol or prednisolone, highlights the synthetic versatility of this scaffold.[3]

Reactivity and Catalytic Mechanism

The reactivity of this compound is central to its therapeutic potential and is primarily defined by its ability to mimic the antioxidant enzyme Glutathione Peroxidase (GPx).

Glutathione Peroxidase (GPx) Mimicry

The native GPx enzymes are crucial for cellular protection against oxidative damage.[4] They catalyze the reduction of harmful hydroperoxides (like H₂O₂ and lipid hydroperoxides) using glutathione (GSH) as a reducing cofactor.[4][5] The active site of GPx contains a selenocysteine residue, whose selenol (R-SeH) group is the catalytic center.[5][6]

This compound effectively mimics this function through a well-defined catalytic cycle.[7] Although the precise mechanism can vary with conditions and thiol co-substrates, the GPx-like pathway is considered the most probable under physiological conditions.[8]

The Catalytic Cycle:

-

Oxidation Step: this compound (R-Se-N) reacts with a hydroperoxide (ROOH), leading to the cleavage of the Se-N bond and formation of an oxidized selenium intermediate, a selenenic acid (R-SeOH).

-

First Reduction Step: The selenenic acid intermediate rapidly reacts with a first molecule of a thiol (e.g., GSH), forming a selenenyl sulfide adduct (R-Se-SG) and releasing a molecule of water.[2]

-

Second Reduction Step: A second thiol molecule attacks the sulfur atom of the selenenyl sulfide, regenerating the active selenol form (R-SeH), which quickly cyclizes back to the parent this compound, and producing the oxidized disulfide (GSSG).[2]

Caption: Catalytic cycle of this compound as a GPx mimic.

This catalytic activity is not limited to glutathione; other thiols such as N-acetylcysteine and dihydrolipoate can also serve as reductants.[7] The efficiency of the cycle can be influenced by the structure of the thiol, with dithiols and peptide-based thiols being particularly effective at overcoming the rate-determining step of reducing the selenenyl sulfide.[8]

Reactivity with ROS and RNS

Beyond its GPx-like activity, this compound demonstrates a broad capacity to react with and neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[9][10] These highly reactive molecules are implicated in numerous pathological conditions, and their detoxification is a key therapeutic strategy.[11]

-

Peroxynitrite (ONOO⁻): this compound reacts with peroxynitrite with an exceptionally high second-order rate constant of (2.0 ± 0.1) x 10⁶ M⁻¹s⁻¹, which is several orders of magnitude faster than endogenous antioxidants like cysteine or ascorbate.[12] This rapid detoxification is critical, as peroxynitrite is a potent oxidant and nitrating agent that can cause significant cellular damage.

-

Other Species: The parent compound, ebselen, has been shown to scavenge other reactive species, including hypochlorous acid (HOCl) and singlet oxygen, a property likely shared by this compound.[5]

Interaction with Thiol-Containing Proteins

A significant aspect of this compound's reactivity is its ability to covalently modify cysteine residues in proteins.[13] The selenium atom in the benzoisoselenazolone ring is electrophilic and can be attacked by the nucleophilic thiol group of a cysteine residue. This reaction opens the ring and forms a stable selenenyl sulfide (S-Se) bond between the compound and the protein.[13][14]

This mechanism is the basis for its inhibitory effect on a wide range of enzymes that rely on catalytic cysteine residues, including:

This reactivity underscores the molecule's dual function: it can act as a catalytic antioxidant or, in other contexts, as a potent enzyme inhibitor.

Experimental Protocols for Assessing Reactivity

Validating the antioxidant and biochemical activity of this compound requires robust and reproducible experimental protocols. Below are methodologies commonly employed in the field.

Protocol: GPx-like Activity Assay (NMR-Based)

This method provides a quantitative measure of catalytic activity by monitoring the thiol-disulfide exchange reaction in the presence of an oxidant.[3]

Objective: To determine the catalytic rate of this compound in reducing a hydroperoxide with a thiol cosubstrate.

Materials:

-

This compound analogue

-

Benzyl thiol (BnSH) or Glutathione (GSH)

-

Hydrogen peroxide (H₂O₂)

-

NMR-compatible solvent (e.g., CD₃OD, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of the thiol (e.g., benzyl thiol) and the this compound catalyst in the chosen NMR solvent within an NMR tube.

-

Baseline Spectrum: Acquire a baseline ¹H NMR spectrum to identify the chemical shifts of the thiol protons.

-

Initiation of Reaction: Add a stoichiometric amount of hydrogen peroxide to the NMR tube to initiate the catalytic reaction.

-

Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the integral of the thiol proton signals or the increase in the integral of the corresponding disulfide (e.g., dibenzyl disulfide) signals over time.

-

Rate Calculation: Plot the concentration of the thiol or disulfide versus time. The initial slope of this curve is used to determine the initial reaction rate, which reflects the catalytic activity of the this compound analogue.[17][18]

Protocol: Intracellular ROS Scavenging Assay (DCFH-DA)

This cell-based assay is widely used to measure the ability of a compound to reduce intracellular ROS levels.[19]

Objective: To assess the efficacy of this compound in mitigating oxidative stress within a cellular environment.

Materials:

-

Cultured cells (e.g., neurons, endothelial cells)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

An agent to induce oxidative stress (e.g., H₂O₂, menadione)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Compound Pre-incubation: Treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes. DCFH-DA is cell-permeable and is deacetylated intracellularly to the non-fluorescent DCFH.

-

Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells, and then expose them to an oxidative stress-inducing agent.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~488 nm / ~530 nm). DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the control cells. A reduction in fluorescence indicates effective scavenging of intracellular ROS.

Caption: General workflow for assessing intracellular ROS scavenging.

Applications in Drug Development

The unique chemical reactivity of this compound positions it as a promising candidate for therapeutic development in diseases underpinned by oxidative stress and inflammation.[20][21]

-

Neuroprotection: Oxidative damage is a key pathological feature of stroke and neurodegenerative diseases.[22] The ability of ebselen and its analogues to reduce oxidative damage in models of focal cerebral ischemia demonstrates their neuroprotective potential.[22]

-

Anti-inflammatory Agent: By mimicking GPx and inhibiting pro-inflammatory enzymes like lipoxygenases and NOS, this compound can mitigate inflammatory processes.[16] This has implications for treating conditions such as arthritis and atherosclerosis.[23]

-

Antiviral Properties: The reactivity of ebselen with cysteine residues has been exploited to inhibit viral enzymes. For example, it has been shown to inhibit the replication of HIV-1 by targeting the viral capsid protein.[2] This mode of action suggests potential broad-spectrum antiviral applications.

Summary and Future Directions

This compound is a multifunctional organoselenium compound with a rich chemical reactivity centered on its GPx-mimetic catalytic cycle and its ability to interact with thiols. Its capacity to detoxify a wide range of hydroperoxides and reactive species makes it a powerful antioxidant, while its covalent modification of cysteine residues renders it a potent inhibitor of various enzymes. These properties have established this compound and related compounds as valuable tools for research and promising leads in the development of drugs for a host of oxidative stress-related diseases.

Future research will likely focus on synthesizing novel derivatives with enhanced catalytic efficiency, improved target specificity, and optimized pharmacokinetic profiles.[3] Further elucidation of its complex biological interactions and performance in advanced clinical trials will be critical to fully realizing the therapeutic potential of this remarkable molecule.

References

-

PubChem. This compound | C14H9NO3Se | CID 192654. National Institutes of Health. Available from: [Link]

-

BioHippo. This compound. Available from: [Link]

-

Lamani, D. S. Functional Mimics of Glutathione Peroxidase: Spirochalcogenuranes, Mechanism and Its Antioxidant Activity. ResearchGate. Available from: [Link]

-

Day, B. J. Catalase and glutathione peroxidase mimics. PMC - NIH. Available from: [Link]

- Mugesh, G., et al. Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research.

-

Maroney, M. J. Modeling the mechanism of the glutathione peroxidase mimic ebselen. PubMed. Available from: [Link]

-

Sies, H. Ebselen, a selenoorganic compound as glutathione peroxidase mimic. PubMed. Available from: [Link]

-

Penghui, C. 2-Phenyl-1,2-benzisoselenazol-3(2H)-one: Chemical Properties and Applications. Available from: [Link]

-

PubChem. Ebselen | C13H9NOSe | CID 3194. National Institutes of Health. Available from: [Link]

-

Piacenza, L., et al. Bioactivity and chemical structure of ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one). ResearchGate. Available from: [Link]

-

Maiorino, M., et al. Antioxidant effect of Ebselen (PZ 51): peroxidase mimetic activity on phospholipid and cholesterol hydroperoxides vs free radical scavenger activity. PubMed. Available from: [Link]

-

Masumoto, H., & Sies, H. Kinetic study of the reaction of ebselen with peroxynitrite. PubMed. Available from: [Link]

-

Gourinath, S., et al. Ebselen induces reactive oxygen species (ROS)-mediated cytotoxicity in Saccharomyces cerevisiae with inhibition of glutamate dehydrogenase being a target. PMC - NIH. Available from: [Link]

-

Imai, H., et al. Antioxidant ebselen reduces oxidative damage in focal cerebral ischemia. PubMed. Available from: [Link]

-

ResearchGate. Top: Chemical structure of the organoselenium compound Ebselen and its... Available from: [Link]

-

Back, T. G., & Kuzma, D. Synthesis, antioxidant and structural properties of modified ebselen derivatives and conjugates. PubMed. Available from: [Link]

-

ResearchGate. Chemical structure of ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one). Available from: [Link]

-

ResearchGate. Chemical structure of ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one). Available from: [Link]

-

Schewe, T. Molecular actions of ebselen--an antiinflammatory antioxidant. PubMed. Available from: [Link]

-

Nattermann & Cie Gmbh. Pharmaceutical preparations comprising as active agent 2-phenyl-1.2-benzisoselenazol-3\2H. Available from: [Link]

-

Back, T. G. Chemistry Related to the Catalytic Cycle of the Antioxidant Ebselen. PMC - NIH. Available from: [Link]

-

ResearchGate. Common protocols used to prepare benzoselenophenes. Available from: [Link]

-

Brigelius-Flohé, R. Protection against reactive oxygen species by selenoproteins. PubMed. Available from: [Link]

-

Esco Pharma. By Drug Development Process. Available from: [Link]

- The Key Roles of ROS and RNS as a Signaling Molecule in Plant–Microbe Interactions. MDPI.

-

Advances in Redox Research. Available from: [Link]

-

C&EN White papers | Automated reaction kinetics at lab scale. Discoveracs.org. Available from: [Link]

-

Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube. Available from: [Link]

-

Dwivedi, D. K., et al. Study on Oxidation of Benzhydrol and Þ-Chlorobenzhydrol by Selenium Dioxide: Reaction Kinetics. ARC Journals. Available from: [Link]

-

Ottinger, E. A., et al. Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. PubMed Central. Available from: [Link]

-

Reaction kinetics of NH3-SCR over Cu-CHA from first principles. Chalmers Research. Available from: [Link]

-